Revatropate

描述

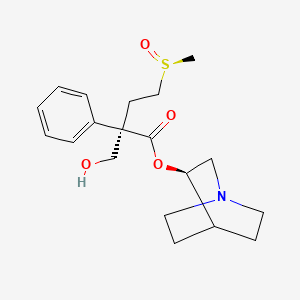

Structure

2D Structure

3D Structure

属性

CAS 编号 |

149926-91-0 |

|---|---|

分子式 |

C19H27NO4S |

分子量 |

365.5 g/mol |

IUPAC 名称 |

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2S)-2-(hydroxymethyl)-4-[(R)-methylsulfinyl]-2-phenylbutanoate |

InChI |

InChI=1S/C19H27NO4S/c1-25(23)12-9-19(14-21,16-5-3-2-4-6-16)18(22)24-17-13-20-10-7-15(17)8-11-20/h2-6,15,17,21H,7-14H2,1H3/t17-,19+,25+/m0/s1 |

InChI 键 |

VGXACJMXDYPFDB-SXMMONRFSA-N |

手性 SMILES |

C[S@@](=O)CC[C@@](CO)(C1=CC=CC=C1)C(=O)O[C@H]2CN3CCC2CC3 |

规范 SMILES |

CS(=O)CCC(CO)(C1=CC=CC=C1)C(=O)OC2CN3CCC2CC3 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Revatropate; UK-112,166; UK 112166; UK-112 166; Revatropate [INN:BAN]. |

产品来源 |

United States |

Foundational & Exploratory

Revatropate (Revefenacin): A Comprehensive Technical Guide on its Muscarinic Receptor Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Note: Initial searches for "Revatropate" did not yield specific results. The following guide is based on "Revefenacin," a long-acting muscarinic antagonist with a well-documented mechanism of action, which is likely the intended compound of interest.

Executive Summary

Revefenacin is a potent and selective long-acting muscarinic antagonist (LAMA) developed for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1][2][3] Administered via nebulization, it provides once-daily bronchodilation by competitively and reversibly inhibiting acetylcholine-mediated bronchoconstriction.[2][4] This document provides an in-depth technical overview of revefenacin's mechanism of action at the muscarinic receptor level, supported by quantitative binding and functional data, detailed experimental protocols, and visual representations of its pharmacological activity.

Mechanism of Action at Muscarinic Receptors

Acetylcholine is a key neurotransmitter in the parasympathetic nervous system, and its binding to muscarinic receptors on airway smooth muscle and submucosal glands is a primary driver of bronchoconstriction and mucus secretion in COPD. Revefenacin exerts its therapeutic effect by acting as a competitive antagonist at these muscarinic receptors, particularly the M3 subtype, which is predominantly responsible for smooth muscle contraction in the bronchioles.

Revefenacin demonstrates high affinity for all five human muscarinic receptor subtypes (M1-M5). Its long duration of action is, in part, attributed to its slow dissociation from the M3 receptor. Notably, revefenacin exhibits kinetic selectivity for the M3 receptor over the M2 receptor, as evidenced by a significantly slower dissociation rate from hM3 compared to hM2. This kinetic selectivity is advantageous, as the M2 receptor is involved in feedback inhibition of acetylcholine release, and prolonged blockade of M2 could potentially counteract the desired bronchodilatory effect.

By competitively blocking the binding of acetylcholine to M3 receptors on airway smooth muscle, revefenacin inhibits the downstream signaling cascade that leads to cellular calcium mobilization and subsequent muscle contraction. This results in a potent and sustained bronchodilator response, leading to improved lung function in patients with COPD.

Quantitative Data: Binding Affinities and Dissociation Kinetics

The following table summarizes the binding affinities and dissociation half-life of revefenacin for the human muscarinic receptor subtypes.

| Receptor Subtype | Binding Affinity (pKi) | Dissociation Half-Life (t½) at 37°C |

| hM1 | 9.4 - 10.9 (apparent) | 6.9 minutes |

| hM2 | 9.5 | 6.9 minutes |

| hM3 | 9.7 | 82 minutes |

| hM4 | 8.2 - 9.8 | Not Reported |

| hM5 | 8.2 - 9.8 | Not Reported |

Signaling Pathways and Experimental Workflows

Signaling Pathway of M3 Receptor-Mediated Bronchoconstriction and Revefenacin's Action

Caption: M3 receptor signaling cascade leading to bronchoconstriction and its inhibition by revefenacin.

Experimental Workflow: Competitive Radioligand Binding Assay

Caption: Workflow for determining revefenacin's binding affinity using a competitive radioligand binding assay.

Experimental Workflow: Calcium Mobilization Functional Assay

Caption: Workflow for assessing revefenacin's functional antagonism through a calcium mobilization assay.

Detailed Experimental Protocols

Radioligand Binding Assays

These assays are performed to determine the binding affinity (Ki) of revefenacin for each of the five human muscarinic receptor subtypes (M1-M5).

-

Receptor Source: Membranes are prepared from Chinese Hamster Ovary (CHO) cells or other suitable cell lines stably expressing the recombinant human M1, M2, M3, M4, or M5 receptor subtype.

-

Radioligand: A non-selective muscarinic antagonist radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), is used at a concentration near its dissociation constant (Kd).

-

Competitive Binding: The assay is conducted by incubating the cell membranes with the radioligand in the presence of increasing concentrations of unlabeled revefenacin.

-

Incubation: The mixture is incubated at a controlled temperature (e.g., 37°C) for a duration sufficient to reach binding equilibrium.

-

Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to fit a one-site or two-site competition model. The IC₅₀ (the concentration of revefenacin that inhibits 50% of the specific binding of the radioligand) is determined and then converted to the Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assays

This assay measures the ability of revefenacin to functionally antagonize agonist-induced activation of the M3 receptor, which is coupled to the Gq protein and subsequent intracellular calcium release.

-

Cell Culture: CHO cells expressing the human M3 receptor are cultured in appropriate media.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM).

-

Assay Procedure: The dye-loaded cells are pre-incubated with varying concentrations of revefenacin or vehicle control. Subsequently, a fixed concentration of a muscarinic agonist (e.g., acetylcholine or carbachol) is added to stimulate the M3 receptors.

-

Signal Detection: Changes in intracellular calcium concentration are measured in real-time by monitoring the fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

-

Data Analysis: The antagonist effect of revefenacin is quantified by determining its IC₅₀ value, which is the concentration required to inhibit 50% of the agonist-induced calcium response.

These experiments assess the functional antagonism of revefenacin in a more physiologically relevant system.

-

Tissue Preparation: Tracheal or bronchial smooth muscle strips are isolated from laboratory animals (e.g., rats, guinea pigs) or from human donor tissue. The tissues are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and gassed with 95% O₂ / 5% CO₂.

-

Isometric Tension Recording: The tissues are connected to isometric force transducers to record changes in muscle tension (contraction and relaxation).

-

Experimental Protocol: A cumulative concentration-response curve to a contractile agonist (e.g., acetylcholine or methacholine) is generated in the absence and presence of increasing concentrations of revefenacin.

-

Data Analysis: The antagonistic potency of revefenacin is determined by calculating the pA₂ value from a Schild plot analysis. The reversibility of the antagonism can be assessed by washout experiments, measuring the time required for the tissue to recover its responsiveness to the agonist after removal of revefenacin.

Conclusion

Revefenacin is a high-affinity, competitive muscarinic antagonist with kinetic selectivity for the M3 receptor subtype over the M2 subtype. Its mechanism of action involves the direct blockade of acetylcholine-induced, M3 receptor-mediated bronchoconstriction in the airways. This pharmacological profile translates into a potent and long-acting bronchodilator effect, making revefenacin an effective once-daily nebulized therapy for the management of COPD. The experimental protocols detailed herein provide a framework for the preclinical characterization of muscarinic receptor antagonists.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Revefenacin for the treatment of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Yupelri (revefenacin) for Chronic Obstructive Pulmonary Disease, US [clinicaltrialsarena.com]

- 4. What is the mechanism of Revefenacin? [synapse.patsnap.com]

Revatropate: A Technical Guide to its Discovery and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Revatropate, also known as UK-112166, is a selective antimuscarinic agent that has demonstrated a greater inhibitory effect on M1 and M3 muscarinic acetylcholine receptors compared to the M2 subtype.[1] Developed by Pfizer Central Research, its discovery was part of a broader effort to identify novel therapies for conditions associated with bronchoconstriction and smooth muscle hyperreactivity. This document provides a comprehensive overview of the available scientific and technical information regarding the discovery, mechanism of action, and preclinical findings for this compound. While detailed chemical synthesis pathways and extensive clinical trial data are not publicly available, this guide consolidates the known information to serve as a valuable resource for researchers in the field of pharmacology and drug development.

Discovery and Development

This compound (UK-112166) emerged from a research program at Pfizer Central Research aimed at developing selective M3 muscarinic antagonists. The primary goal was to create a compound that could effectively block the bronchoconstrictor effects of acetylcholine on M3 receptors in the airways while sparing the M2 autoreceptors that regulate acetylcholine release.[2] This selectivity was considered crucial for avoiding the potential for paradoxical bronchoconstriction that can occur with non-selective antagonists like ipratropium.

The key discovery work is documented in a 1997 paper by V.A. Alabaster from Pfizer's Department of Discovery Biology.[2] This publication positioned this compound as a novel antimuscarinic agent with a promising preclinical profile for the treatment of airway obstructive diseases.[2]

Preclinical Rationale and Findings

The development of this compound was based on the hypothesis that a selective M1/M3 antagonist would offer a better therapeutic window than non-selective agents. Preclinical studies in animal models provided evidence to support this. In anesthetized guinea pigs and conscious dogs, this compound demonstrated effective bronchodilator activity without causing significant changes in heart rate, a common side effect associated with M2 receptor blockade.[2]

A key finding from these early studies was that, unlike ipratropium, this compound did not potentiate bronchoconstrictor responses induced by vagal nerve stimulation. This indicated that the inhibitory M2 autoreceptors remained functional, preventing excessive acetylcholine release. Early clinical studies in patients with Chronic Obstructive Airway Disease (COAD) suggested that inhaled this compound was an effective and well-tolerated bronchodilator.

Chemical Structure and Properties

While a detailed synthesis pathway for this compound is not publicly available, its chemical identity has been established.

-

IUPAC Name: [(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2S)-2-(hydroxymethyl)-4-[(R)-methylsulfinyl]-2-phenylbutanoate

-

Molecular Formula: C₁₉H₂₇NO₄S

-

Synonyms: UK-112,166, UK-112166

Synthesis Pathway

A detailed, step-by-step synthesis pathway for this compound is not described in publicly available literature or patents. The molecule is a complex ester of (R)-quinuclidin-3-ol, and its synthesis would likely involve the preparation of the chiral acid side chain and its subsequent esterification with the quinuclidinol moiety. General methods for the synthesis of quinuclidinyl esters are known in the patent literature but a specific process for this compound has not been identified.

Mechanism of Action: Selective M1/M3 Muscarinic Antagonism

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors, with a notable selectivity for the M1 and M3 subtypes over the M2 subtype. Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.

The M1 and M3 receptor subtypes are coupled to Gq/11 proteins. Upon activation by acetylcholine, these receptors initiate a signaling cascade that results in the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium levels in smooth muscle cells, such as those in the bronchioles and the bladder, lead to muscle contraction.

By competitively blocking the binding of acetylcholine to M1 and M3 receptors, this compound prevents this signaling cascade, leading to smooth muscle relaxation and a reduction in secretions.

Receptor Selectivity Profile

The key characteristic of this compound is its selectivity for M1 and M3 receptors over M2 receptors. The Alabaster (1997) paper notes a significant selectivity margin.

| Receptor Subtype | Relative Selectivity | Tissues Used in Preclinical Studies |

| M1 | ~50-fold higher than M2 | Guinea pig trachea, Rabbit vas deferens |

| M3 | ~50-fold higher than M2 | Guinea pig trachea, Rabbit vas deferens |

| M2 | Baseline | Atria |

Data derived from Alabaster VA. Life Sci. 1997;60(13-14):1053-60.

Signaling Pathway Diagram

The following diagram illustrates the mechanism of M1/M3 receptor activation and its antagonism by this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and for the clinical trials mentioned in the literature are not publicly available. The preclinical in vivo and in vitro experiments are briefly described in the 1997 Life Sciences article by V.A. Alabaster. These involved standard pharmacological preparations for assessing muscarinic receptor activity, such as isolated guinea pig trachea and rabbit vas deferens for M1/M3 activity, and atria for M2 activity. In vivo studies were conducted in anesthetized guinea pigs and conscious dogs to evaluate bronchodilator effects and cardiovascular responses.

Clinical Data

While early clinical studies in COAD patients were reported to have been conducted and showed that inhaled this compound was an effective and well-tolerated bronchodilator, no quantitative data from these or any subsequent clinical trials are available in the public domain. Therefore, a summary of clinical efficacy, pharmacokinetics, and safety in tabular format cannot be provided.

Conclusion

This compound (UK-112166) is a selective M1/M3 muscarinic antagonist that showed promise in early preclinical and clinical development for the treatment of obstructive airway diseases. Its selectivity for M1 and M3 receptors over the M2 subtype was a key feature, suggesting a potential for a favorable side effect profile compared to non-selective antagonists. However, a comprehensive public record of its development, including a detailed synthesis pathway and extensive clinical trial data, is not available. This technical guide provides a consolidated overview of the existing knowledge on this compound, primarily drawing from the foundational research published in the late 1990s. Further research and disclosure of development data would be necessary to fully elucidate the therapeutic potential and complete profile of this compound.

References

Revatropate: A Technical Guide to its Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Revatropate (also known as UK-112166) is a potent and selective antimuscarinic agent. Pharmacodynamic studies have demonstrated its high affinity for M1 and M3 muscarinic acetylcholine receptors, with significantly lower affinity for the M2 subtype. This selectivity profile suggests its potential therapeutic utility in conditions where blockade of M1 and M3 receptor-mediated effects is desired, without significantly impacting cardiac function regulated by M2 receptors. This compound has been investigated for its potential in treating urge urinary incontinence, functional bowel disorders, and airway obstructive diseases. This document provides a comprehensive overview of the pharmacodynamics of this compound, including its mechanism of action, receptor affinity, and the experimental protocols used for its characterization.

Mechanism of Action

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). Its therapeutic and pharmacological effects are derived from its ability to selectively block the binding of the endogenous neurotransmitter, acetylcholine, to M1 and M3 receptor subtypes. This antagonism prevents the activation of the associated downstream signaling pathways.

Signaling Pathways

The M1 and M3 muscarinic receptors are coupled to the Gq/11 family of G-proteins. Upon agonist binding, these receptors activate Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This signaling cascade ultimately leads to various physiological responses, including smooth muscle contraction and glandular secretion.

This compound, by blocking the initial receptor activation, inhibits this entire downstream cascade, leading to smooth muscle relaxation and reduced secretions in tissues where M1 and M3 receptors are predominant. The relative sparing of M2 receptors, which are primarily coupled to Gi proteins and mediate inhibitory effects such as slowing of the heart rate, underscores the selectivity of this compound.

Figure 1. this compound antagonism of the M1/M3-Gq/11 signaling pathway.

Quantitative Pharmacodynamic Data

Functional studies have demonstrated that this compound exhibits approximately 50-fold greater selectivity for M1 and M3 receptors over the M2 receptor subtype. This selectivity has been determined in various isolated tissue preparations that are known to predominantly express one of these receptor subtypes.

| Parameter | Receptor Subtype | Test System | Value | Reference |

| Selectivity Ratio | M1/M3 vs. M2 | Functional Assays in Isolated Tissues | ~50-fold | [Alabaster, 1997] |

Note: Specific pA2 or Ki values from the primary literature were not publicly available at the time of this review. The selectivity is based on functional antagonism studies.

Experimental Protocols

The pharmacodynamic profile of this compound was established using classical pharmacological functional assays in isolated tissues. These methods allow for the determination of a drug's potency (e.g., as a pA2 value for an antagonist) at specific receptor subtypes that mediate a physiological response.

Functional Antagonism Workflow

The general workflow for determining the antagonist potency of this compound involves preparing isolated tissues, mounting them in an organ bath, eliciting a contractile response with a muscarinic agonist, and then measuring the ability of increasing concentrations of this compound to inhibit this response.

Figure 2. General experimental workflow for determining antagonist potency (pA2) via functional assays.

M3 Receptor Antagonism (Guinea Pig Trachea)

-

Tissue Preparation: Male Dunkin-Hartley guinea pigs are euthanized. The trachea is excised and placed in Krebs-Henseleit solution. The trachea is cut into a spiral strip or rings, and epithelium may be removed.

-

Apparatus: The tissue is suspended in a 10 mL organ bath containing Krebs-Henseleit solution at 37°C, aerated with 95% O2 and 5% CO2. Changes in isometric tension are recorded using a force-displacement transducer.

-

Protocol:

-

The tissue is equilibrated under a resting tension of 1 g for at least 60 minutes, with washes every 15 minutes.

-

A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol) is established to determine the EC50.

-

The tissue is washed to return to baseline.

-

The preparation is incubated with a known concentration of this compound for a predetermined period (e.g., 30-60 minutes).

-

The cumulative concentration-response curve to the agonist is repeated in the presence of this compound.

-

Steps 3-5 are repeated with increasing concentrations of this compound.

-

-

Data Analysis: The rightward shift in the agonist concentration-response curve caused by this compound is used to construct a Schild plot, from which the pA2 value is determined. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's EC50.

M1 Receptor Antagonism (Rabbit Vas Deferens)

-

Tissue Preparation: Male New Zealand White rabbits are euthanized. The vasa deferentia are removed, cleaned of connective tissue, and placed in Krebs-Henseleit solution.

-

Apparatus: The tissue is mounted in an organ bath and stimulated electrically with platinum electrodes to elicit twitch contractions, which are primarily mediated by the release of ATP from sympathetic nerves. These twitch responses are modulated by presynaptic M1 receptors.

-

Protocol:

-

The tissue is equilibrated and subjected to electrical field stimulation (e.g., 0.1 Hz, 1 ms pulse duration) to produce stable twitch contractions.

-

The M1-selective agonist McN-A-343 is added cumulatively to inhibit the twitch contractions.

-

Following washout, the tissue is incubated with this compound.

-

The concentration-response curve to McN-A-343 is repeated in the presence of this compound.

-

-

Data Analysis: The antagonism of the McN-A-343-induced inhibition of twitch contractions is quantified to determine the potency of this compound at M1 receptors.

M2 Receptor Antagonism (Guinea Pig Atria)

-

Tissue Preparation: Male Dunkin-Hartley guinea pigs are euthanized. The atria are dissected and mounted.

-

Apparatus: Spontaneously beating right atria or electrically paced (e.g., 1 Hz) left atria are suspended in an organ bath. The rate of contraction (chronotropy) or the force of contraction (inotropy) is measured.

-

Protocol:

-

The atria are allowed to equilibrate until a stable rate or force of contraction is achieved.

-

A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol) is performed to measure the negative chronotropic or inotropic effect.

-

Following washout, the tissue is incubated with this compound.

-

The agonist concentration-response curve is repeated in the presence of this compound.

-

-

Data Analysis: The ability of this compound to antagonize the agonist-induced decrease in heart rate or force of contraction is quantified to determine its potency at M2 receptors.

Summary and Conclusion

This compound is a selective M1/M3 muscarinic receptor antagonist. Its pharmacodynamic profile, characterized by potent inhibition of M1 and M3 receptors with a significantly lower effect on M2 receptors, makes it a candidate for targeted therapy of diseases involving smooth muscle hyperreactivity and excessive glandular secretions, while potentially minimizing cardiac side effects. The functional assays in isolated tissues such as guinea pig trachea, rabbit vas deferens, and guinea pig atria have been instrumental in elucidating this selectivity. Further research to define its binding affinities (Ki values) through radioligand binding assays would provide a more complete understanding of its molecular interactions.

In Vitro Affinity of Revatropate for the M1 Muscarinic Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

The primary characterization of Revatropate's in vitro pharmacology indicates a significant selectivity for M1 and M3 receptors over the M2 subtype.

Table 1: Qualitative Selectivity Profile of this compound for Muscarinic Receptor Subtypes

| Receptor Subtype | Relative Inhibitory Effect | Supporting Evidence |

| M1 | High | Approximately 50-fold greater than for M2 receptors[1] |

| M2 | Low | Used as a benchmark for selectivity[1] |

| M3 | High | Approximately 50-fold greater than for M2 receptors[1] |

Experimental Protocols

The following sections describe the probable experimental methodologies used to determine the muscarinic receptor affinity of this compound, based on standard pharmacological practices and the tissues mentioned in the key literature[1].

Functional Assays in Isolated Tissues

Functional assays on isolated tissues are a cornerstone of classical pharmacology for characterizing receptor antagonists. These experiments measure the ability of an antagonist to inhibit the response of a tissue to a known agonist. The potency of the antagonist is typically expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.

1. M1 Receptor Affinity (Rabbit Vas Deferens)

-

Objective: To determine the affinity of this compound for the M1 muscarinic receptor.

-

Tissue Preparation: The vas deferens is isolated from a male rabbit and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Experimental Procedure:

-

A cumulative concentration-response curve to a muscarinic agonist known to act on M1 receptors in this tissue (e.g., McN-A-343) is established.

-

The tissue is then washed and incubated with a known concentration of this compound for a predetermined equilibration period.

-

A second cumulative concentration-response curve to the same agonist is then generated in the presence of this compound.

-

This process is repeated with increasing concentrations of this compound.

-

-

Data Analysis: The magnitude of the rightward shift in the agonist concentration-response curve caused by this compound is used to calculate the pA2 value using a Schild plot analysis.

2. M3 Receptor Affinity (Guinea Pig Trachea)

-

Objective: To determine the affinity of this compound for the M3 muscarinic receptor.

-

Tissue Preparation: The trachea is isolated from a guinea pig, cut into rings, and mounted in an organ bath under similar conditions to the vas deferens preparation.

-

Experimental Procedure:

-

A cumulative concentration-response curve to a muscarinic agonist that induces tracheal smooth muscle contraction via M3 receptors (e.g., carbachol or acetylcholine in the presence of a cholinesterase inhibitor) is established.

-

Following a washout period, the tissue is incubated with this compound.

-

A subsequent agonist concentration-response curve is generated.

-

-

Data Analysis: The pA2 value for this compound at the M3 receptor is determined using Schild plot analysis.

3. M2 Receptor Affinity (Guinea Pig Atria)

-

Objective: To determine the affinity of this compound for the M2 muscarinic receptor.

-

Tissue Preparation: The atria are isolated from a guinea pig heart and mounted in an organ bath. The spontaneous rate of atrial contraction is measured.

-

Experimental Procedure:

-

A cumulative concentration-response curve to a muscarinic agonist that decreases the heart rate via M2 receptor activation (e.g., carbachol) is performed.

-

The atria are then incubated with this compound.

-

A second agonist concentration-response curve is generated in the presence of the antagonist.

-

-

Data Analysis: The pA2 value for this compound at the M2 receptor is calculated from the rightward shift of the agonist concentration-response curve.

Mandatory Visualizations

Signaling Pathway

Caption: M1 Muscarinic Receptor Signaling Pathway.

Experimental Workflow

References

Revatropate's Effect on Smooth Muscle Contraction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Revatropate is a potent and selective antagonist of muscarinic acetylcholine receptors (mAChRs), exhibiting a significant preference for M1 and M3 subtypes over the M2 subtype. This selectivity profile underpins its therapeutic potential in conditions characterized by smooth muscle hyperreactivity, such as urge urinary incontinence and functional bowel disorders. This technical guide provides an in-depth analysis of the pharmacological effects of this compound on smooth muscle contraction, presenting key quantitative data, detailed experimental methodologies, and a visualization of the underlying signaling pathways. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of antimuscarinic agents.

Introduction

Smooth muscle contraction is a fundamental physiological process regulated by the autonomic nervous system, with the parasympathetic branch playing a crucial role through the release of acetylcholine (ACh). ACh acts on muscarinic receptors on the surface of smooth muscle cells, initiating a signaling cascade that leads to contraction. Of the five muscarinic receptor subtypes (M1-M5), the M3 receptor is the primary mediator of smooth muscle contraction in various organs, including the bladder, gastrointestinal tract, and airways.

This compound (UK-112166) is a novel antimuscarinic compound identified for its distinct selectivity profile. Unlike non-selective antagonists, this compound demonstrates a significantly higher affinity for M1 and M3 receptors. This targeted antagonism is hypothesized to reduce the incidence of adverse effects associated with the blockade of M2 receptors, which are predominantly found in cardiac tissue and are involved in regulating heart rate. This guide delves into the preclinical data that characterizes this compound's inhibitory action on smooth muscle contraction.

Mechanism of Action: M3 Receptor Antagonism

The contractile effect of acetylcholine on smooth muscle is primarily mediated by the activation of M3 muscarinic receptors. This process involves a well-defined signaling pathway that culminates in the elevation of intracellular calcium levels and the subsequent activation of the contractile apparatus. This compound exerts its inhibitory effect by competitively blocking the binding of acetylcholine to M3 receptors, thereby disrupting this signaling cascade.

Signaling Pathway of M3 Receptor-Mediated Smooth Muscle Contraction

The activation of M3 receptors by acetylcholine initiates a cascade of intracellular events, as depicted in the diagram below.

Early Research on Revatropate for Bladder Overactivity: A Technical Review of a Novel Muscarinic Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Revatropate (also known as UK-112166) is a novel antimuscarinic agent that was investigated for its therapeutic potential in conditions characterized by smooth muscle hyperactivity. Early research identified this compound as having a greater inhibitory effect on M1 and M3 muscarinic acetylcholine receptors compared to the M2 subtype.[1][2] This selectivity profile suggested potential applications in treating conditions such as overactive bladder (OAB), where M3 receptor-mediated detrusor muscle contraction is a key pathophysiological mechanism. This technical guide synthesizes the limited publicly available data on the early research of this compound, focusing on its pharmacological profile and its proposed, though not extensively documented, investigation for bladder overactivity.

Pharmacological Profile of this compound

The foundational research on this compound highlighted its selectivity for M1 and M3 muscarinic receptors. An early publication by Alabaster (1997) reported that this compound demonstrated approximately 50-fold selectivity for M1 and M3 receptors over the M2 receptor subtype. This selectivity was observed in functional studies using guinea pig trachea and rabbit vas deferens. The primary focus of this early work was on airway obstructive diseases, where M3 receptor antagonism leads to bronchodilation.

Quantitative Data

A comprehensive search of scientific literature and clinical trial databases did not yield specific quantitative data such as IC50 or Ki values for this compound's binding affinity to muscarinic receptor subtypes, particularly in human bladder tissue. The available information is qualitative, emphasizing its preference for M1 and M3 receptors.

Due to the absence of specific quantitative data from preclinical or clinical studies of this compound for bladder overactivity, a comparative data table cannot be constructed at this time.

Mechanism of Action in Bladder Overactivity

The therapeutic rationale for using a muscarinic antagonist like this compound in OAB stems from the role of acetylcholine in bladder function.

Signaling Pathway of Muscarinic M3 Receptor in the Bladder

The binding of acetylcholine to M3 receptors on the detrusor smooth muscle of the bladder initiates a signaling cascade that leads to muscle contraction. A simplified representation of this pathway is provided below.

This compound, as an M3 antagonist, would competitively block the binding of acetylcholine to the M3 receptor, thereby inhibiting this contraction pathway and alleviating the symptoms of overactive bladder.

Experimental Protocols

Detailed experimental protocols from preclinical or clinical studies of this compound specifically for bladder overactivity are not available in published literature. However, a general experimental workflow for evaluating a potential OAB drug candidate can be outlined.

General Experimental Workflow for Preclinical Evaluation of an M3 Antagonist for OAB

Conclusion

This compound was identified in early research as a promising M1/M3 selective muscarinic antagonist. While its investigation for urge urinary incontinence has been noted, there is a significant lack of publicly available, in-depth technical data and detailed experimental protocols from preclinical and clinical studies specifically for bladder overactivity. The information that is accessible primarily points to its initial evaluation for respiratory conditions. Consequently, a comprehensive technical guide with extensive quantitative data, detailed methodologies, and specific signaling and workflow diagrams for its application in OAB cannot be fully realized at this time. Further research or the publication of previously undisclosed data would be necessary to fully evaluate the potential of this compound as a treatment for overactive bladder.

References

Revatropate (CAS RN: 149926-91-0): A Technical Guide on a Selective Muscarinic Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Revatropate (also known as UK-112166) is a potent and selective antimuscarinic agent that has demonstrated a significant preference for M1 and M3 muscarinic acetylcholine receptors over the M2 subtype.[1][2] This selectivity profile suggests potential therapeutic applications in conditions where inhibition of M1 and M3 receptors is desired without the cardiac side effects associated with M2 receptor blockade. Investigated primarily for respiratory conditions, early clinical studies have shown its efficacy as a bronchodilator in patients with Chronic Obstructive Pulmonary Disease (COPD).[1] this compound has also been identified as a compound for potential study in the treatment of urge urinary incontinence and functional bowel disorders.[2] This technical guide provides a comprehensive overview of the available research on this compound, including its mechanism of action, pharmacological properties, and a summary of preclinical and clinical findings. Due to the limited publicly available data, this guide synthesizes the existing information and highlights areas where further research is needed.

Introduction

Muscarinic acetylcholine receptors are G-protein coupled receptors that are widely distributed throughout the body and are involved in a variety of physiological functions. The five subtypes of muscarinic receptors (M1-M5) represent important targets for therapeutic intervention in a range of diseases. This compound emerged as a promising drug candidate due to its selective antagonist activity at M1 and M3 receptors, which are predominantly located in the central nervous system, exocrine glands, and smooth muscle, while sparing M2 receptors, which are primarily found in the heart. This selectivity is crucial for minimizing cardiac side effects, such as tachycardia, that are often associated with non-selective muscarinic antagonists.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 149926-91-0 | --INVALID-LINK-- |

| Synonyms | UK-112,166, UK-112166 | --INVALID-LINK-- |

| Molecular Formula | C19H27NO4S | --INVALID-LINK-- |

| Molecular Weight | 365.5 g/mol | --INVALID-LINK-- |

Mechanism of Action and Pharmacology

This compound is a competitive antagonist of acetylcholine at muscarinic receptors. Its therapeutic potential stems from its selectivity for M1 and M3 receptors over the M2 subtype.

Receptor Selectivity

Preclinical studies have demonstrated that this compound possesses a significant selectivity for M1 and M3 receptors.

| Receptor Subtype | Selectivity Ratio (vs. M2) | Tissue/Model System | Reference |

| M1 | ~50-fold | Guinea pig trachea, Rabbit vas deferens | [1] |

| M3 | ~50-fold | Guinea pig trachea, Rabbit vas deferens | |

| M2 | 1-fold (Reference) | Guinea pig atria |

Note: Specific Ki or IC50 values for this compound binding to muscarinic receptor subtypes are not publicly available in the reviewed literature. The data presented is based on functional assay results.

Signaling Pathway

The antagonistic action of this compound at M1 and M3 receptors inhibits the downstream signaling cascades initiated by acetylcholine. These receptors couple to Gq/11 proteins, which activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), ultimately resulting in smooth muscle contraction and glandular secretion. By blocking the initial receptor activation, this compound prevents these cellular responses.

Preclinical Studies

In Vitro Functional Assays

The M1/M3 versus M2 selectivity of this compound was established using isolated tissue preparations.

-

M1/M3 Activity: Assessed in guinea pig trachea and rabbit vas deferens, where this compound demonstrated potent antagonist activity.

-

M2 Activity: Evaluated in guinea pig atria, where significantly higher concentrations of this compound were required to elicit an antagonistic effect.

Detailed experimental protocols for these functional assays are not publicly available. A hypothetical workflow for such an assay is presented below.

In Vivo Animal Models

The selectivity profile of this compound observed in vitro was confirmed in vivo.

-

Anesthetized Guinea Pigs: this compound demonstrated bronchodilator activity without significant effects on heart rate, indicative of M2 receptor sparing.

-

Conscious Dogs: Similar to the guinea pig model, this compound produced bronchodilation without inducing tachycardia.

Furthermore, in contrast to the non-selective antagonist ipratropium, this compound did not potentiate bronchoconstrictor responses induced by vagal nerve stimulation, suggesting that inhibitory M2 autoreceptors remained functional.

Quantitative data from these in vivo studies, such as ED50 values, are not publicly available.

Clinical Studies

Chronic Obstructive Pulmonary Disease (COPD)

Early clinical trials in patients with COPD indicated that inhaled this compound was an effective bronchodilator and was well-tolerated.

Specific details regarding the study design, patient population, dosage, and quantitative efficacy and safety outcomes of these trials are not available in the public domain.

Urge Urinary Incontinence and Functional Bowel Disorders

This compound has been identified as a compound of interest for the study of urge urinary incontinence and functional bowel disorders. However, no clinical trial data for these indications have been publicly reported.

Pharmacokinetics and Metabolism

There is a lack of publicly available information on the pharmacokinetics (absorption, distribution, metabolism, and excretion) and metabolic profile of this compound in either animals or humans.

Synthesis

Detailed synthetic procedures for this compound (UK-112166) are not described in the available scientific literature.

Conclusion and Future Directions

This compound is a selective M1/M3 muscarinic antagonist that has shown promise in preclinical models and early clinical trials for COPD. Its key advantage lies in its M2-sparing profile, which suggests a lower risk of cardiac side effects compared to non-selective antagonists. While it has been proposed for investigation in urge urinary incontinence and functional bowel disorders, a significant gap exists in the publicly available data regarding its clinical efficacy and safety in these indications. Furthermore, detailed information on its pharmacokinetics, metabolism, and specific quantitative pharmacological parameters is lacking.

For drug development professionals, the selective profile of this compound makes it an interesting scaffold for the design of novel muscarinic antagonists. Further research would be necessary to fully elucidate its therapeutic potential, including comprehensive clinical trials for its proposed indications and detailed pharmacokinetic and toxicological studies. The limited availability of data since the late 1990s may suggest that its development was discontinued, but the underlying reasons for this are not publicly known. Future research efforts could focus on re-evaluating this compound or its analogues in the context of modern drug discovery and development paradigms.

References

Understanding the selectivity of Revatropate for M3 vs M2 receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Revatropate is a muscarinic receptor antagonist that has been investigated for its potential therapeutic applications, particularly in respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD). A key aspect of its pharmacological profile is its selectivity for the M3 muscarinic acetylcholine receptor (mAChR) over the M2 subtype. This selectivity is clinically significant because M3 receptors are primarily responsible for smooth muscle contraction in the bronchi and bladder, making them a prime target for bronchodilators and treatments for overactive bladder. Conversely, M2 receptors are predominantly found in the heart, where their stimulation leads to a decrease in heart rate. Therefore, a high degree of M3 selectivity is desirable to achieve therapeutic effects in the airways while minimizing potential cardiac side effects.

This technical guide provides a comprehensive overview of the selectivity of this compound for M3 versus M2 receptors, including available quantitative data, detailed experimental protocols for assessing such selectivity, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation: this compound's M3 vs. M2 Selectivity

| Compound | Target Tissues/Receptors | Reported Selectivity (M3 vs. M2) | Source |

| This compound | M3: Guinea pig trachea, Rabbit vas deferensM2: Guinea pig atria | ~50-fold | Alabaster, V.A. (1997)[1] |

This reported 50-fold selectivity indicates that this compound is significantly more potent at blocking the effects of acetylcholine at M3 receptors compared to M2 receptors. This profile was also observed in in vivo studies in anesthetized guinea pigs and conscious dogs, where this compound demonstrated bronchodilator activity without affecting heart rate.[1]

Experimental Protocols for Determining M3 vs. M2 Selectivity

The determination of a compound's selectivity for different receptor subtypes involves a combination of in vitro binding and functional assays. The following are detailed methodologies representative of the key experiments used to characterize compounds like this compound.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. This is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to 50% of the receptors in the absence of the radioligand.

Objective: To determine the Ki of this compound for M2 and M3 muscarinic receptors.

Materials:

-

Membrane Preparations: Cell membranes from cell lines stably expressing either human M2 or M3 muscarinic receptors (e.g., CHO-K1 cells), or tissue homogenates rich in either receptor subtype (e.g., rat heart for M2, guinea pig ileum for M3).

-

Radioligand: A non-selective muscarinic antagonist radiolabeled with tritium, such as [³H]-N-methylscopolamine ([³H]-NMS).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-labeled, non-selective antagonist like atropine (1 µM).

-

Assay Buffer: e.g., 20 mM HEPES, pH 7.4.

-

Filtration Apparatus: To separate bound from free radioligand.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand (typically close to its Kd value) and varying concentrations of this compound.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 20°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 (concentration of this compound that inhibits 50% of the specific radioligand binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assays (Schild Analysis)

Functional assays measure the effect of a compound on the physiological response mediated by a receptor. For antagonists, this is often done by measuring their ability to inhibit the response to an agonist. The potency of a competitive antagonist is expressed as the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response.

Objective: To determine the pA2 of this compound at M2 and M3 receptors in isolated tissues.

Materials:

-

Isolated Tissues:

-

M3-rich tissue: Guinea pig trachea or ileum.

-

M2-rich tissue: Guinea pig atria.

-

-

Organ Bath System: With physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O2 / 5% CO2.

-

Isotonic Transducer and Data Acquisition System: To measure tissue contraction or changes in heart rate.

-

Agonist: A muscarinic agonist such as carbachol or methacholine.

-

Antagonist: this compound.

Procedure:

-

Tissue Preparation: Mount the isolated tissue in the organ bath under a resting tension.

-

Equilibration: Allow the tissue to equilibrate for a set period.

-

Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist.

-

Antagonist Incubation: Wash the tissue and then incubate with a fixed concentration of this compound for a predetermined time to allow for equilibrium.

-

Second Agonist Concentration-Response Curve: In the continued presence of this compound, generate a second cumulative concentration-response curve for the agonist.

-

Repeat: Repeat steps 4 and 5 with increasing concentrations of this compound.

-

Data Analysis (Schild Plot):

-

Calculate the dose ratio (DR) for each concentration of the antagonist. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

-

Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

-

For a competitive antagonist, the plot should be a straight line with a slope of 1. The x-intercept of this line is the pA2 value.

-

The selectivity is then determined by comparing the Ki or pA2 values obtained for the M3 and M2 receptors.

Signaling Pathways and Experimental Workflow

M2 and M3 Muscarinic Receptor Signaling Pathways

The differential signaling pathways of M2 and M3 receptors are the basis for their distinct physiological effects.

Caption: M3 receptor signaling pathway leading to smooth muscle contraction.

Caption: M2 receptor signaling pathway leading to decreased heart rate.

Experimental Workflow for Determining Receptor Selectivity

The logical flow of experiments to determine the M3 vs. M2 selectivity of a compound like this compound is outlined below.

Caption: Workflow for determining M3 vs. M2 receptor selectivity.

Conclusion

The available evidence indicates that this compound is a potent muscarinic antagonist with a significant selectivity for M3 receptors over M2 receptors, reportedly by a factor of approximately 50-fold. This pharmacological profile suggests its potential as a therapeutic agent that can target M3-mediated responses, such as bronchoconstriction, while minimizing M2-mediated cardiac side effects. The determination of such selectivity relies on rigorous in vitro pharmacological studies, including radioligand binding assays and functional tissue bath experiments, which together provide a comprehensive understanding of a drug's interaction with its intended and unintended receptor targets. Further research and access to primary data would allow for a more detailed quantitative analysis of this compound's selectivity profile.

References

Revatropate: A Technical Whitepaper on its Potential as a Selective Antimuscarinic Therapeutic Agent

Audience: Researchers, scientists, and drug development professionals.

Introduction

Revatropate (also known as UK-112166) is a novel antimuscarinic agent that has been investigated for its therapeutic potential in conditions characterized by smooth muscle dysfunction. As a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), this compound exhibits a notable selectivity profile that distinguishes it from non-selective agents. This selectivity may offer a superior therapeutic window by minimizing mechanism-based side effects. This whitepaper will delve into the known pharmacological properties of this compound, its mechanism of action, and its potential clinical applications based on available preclinical and clinical data.

Mechanism of Action and Selectivity

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors, thereby inhibiting the effects of acetylcholine. Its therapeutic potential stems from its selectivity for M1 and M3 receptor subtypes over the M2 subtype.[1][2]

The differential effects of this compound on muscarinic receptor subtypes are crucial to its pharmacological profile:

-

M1 and M3 Receptor Antagonism: M1 receptors are prevalent in parasympathetic ganglia, and their blockade can reduce cholinergic neurotransmission. M3 receptors are primarily located on smooth muscle cells and glandular tissue, where their antagonism leads to smooth muscle relaxation and reduced secretions. The inhibitory action of this compound on these receptors is the basis for its potential utility in respiratory and gastrointestinal disorders.[1][2]

-

M2 Receptor Sparing: M2 receptors are found on the heart, where they mediate a decrease in heart rate, and importantly, as presynaptic autoreceptors on cholinergic nerve terminals. Inhibition of these M2 autoreceptors by non-selective antagonists can lead to an undesirable increase in acetylcholine release, potentially counteracting the therapeutic effect and exacerbating certain conditions. This compound's relative sparing of M2 receptors is a key advantage, as it avoids this feedback potentiation of cholinergic responses.

Preclinical and Clinical Data

While detailed quantitative data from preclinical studies are scarce in the public literature, the available information provides a qualitative understanding of this compound's pharmacological profile.

Receptor Selectivity Profile

The primary literature suggests a significant selectivity of this compound for M1 and M3 receptors over the M2 subtype.

| Receptor Subtype | Effect of this compound | Reported Selectivity |

| M1 Muscarinic Receptor | Antagonist | High Affinity |

| M2 Muscarinic Receptor | Low Affinity Antagonist | ~50-fold lower affinity compared to M1/M3 |

| M3 Muscarinic Receptor | Antagonist | High Affinity |

Table 1: Qualitative summary of this compound's muscarinic receptor selectivity profile.

In-Vivo Studies and Clinical Investigations

Respiratory Disorders: Early clinical studies in patients with Chronic Obstructive Airway Disease (COPD) indicated that inhaled this compound was an effective and well-tolerated bronchodilator.[3] Its M3 antagonism on airway smooth muscle leads to bronchodilation, while its M2-sparing property prevents the paradoxical bronchoconstriction that can be seen with non-selective antagonists.

A study on horses with heaves (recurrent airway obstruction), a condition analogous to human asthma, demonstrated that inhaled this compound is a safe and effective bronchodilator.

Urinary and Gastrointestinal Disorders: this compound has also been studied for the treatment of urge urinary incontinence and functional bowel disorders, where M3 receptor-mediated smooth muscle contraction plays a significant role in the pathophysiology.

Experimental Protocols

Detailed in-vitro experimental protocols for determining the binding affinities and functional activity of this compound are not available in the peer-reviewed literature accessed. However, the following outlines the general methodologies that would be employed in such studies and a summary of a clinical experimental design.

General In-Vitro Pharmacology Protocols (Hypothetical)

Radioligand Binding Assays:

-

Objective: To determine the binding affinity (Ki) of this compound for M1, M2, and M3 muscarinic receptor subtypes.

-

Methodology:

-

Prepare cell membrane homogenates from cell lines stably expressing human recombinant M1, M2, or M3 receptors.

-

Incubate the membrane preparations with a specific radioligand for each receptor subtype (e.g., [3H]-pirenzepine for M1, [3H]-AF-DX 384 for M2, [3H]-4-DAMP for M3).

-

Perform competition binding experiments by adding increasing concentrations of unlabeled this compound.

-

Measure the displacement of the radioligand at equilibrium.

-

Calculate the IC50 value for this compound at each receptor and convert it to a Ki value using the Cheng-Prusoff equation.

-

In-Vitro Functional Assays:

-

Objective: To determine the functional antagonist potency (pA2 or IC50) of this compound at M1, M2, and M3 receptors.

-

Methodology (example for M3):

-

Use isolated tissue preparations known to express specific muscarinic receptor subtypes (e.g., guinea pig trachea or ileum for M3).

-

Mount the tissues in an organ bath containing a physiological salt solution and measure isometric contractions.

-

Generate a cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol).

-

Repeat the agonist concentration-response curve in the presence of increasing concentrations of this compound.

-

Determine the Schild plot to calculate the pA2 value, which represents the negative logarithm of the antagonist concentration that produces a two-fold rightward shift in the agonist's concentration-response curve.

-

Clinical Study Protocol in Horses with Heaves

The following is a summary of the experimental design from the study by McGorum et al. (2012):

-

Study Design: A blinded, controlled, dose-escalation, and crossover study.

-

Subjects: Six horses with a history of heaves.

-

Protocol 1 (Dose Escalation):

-

Treatments: Inhaled this compound (1, 2, and 7 mg), inhaled saline (negative control), and inhaled ipratropium bromide (0.3, 0.7, and 2 mg; positive control).

-

Assessments: Airway function, gastrointestinal sound score, and iris function were monitored.

-

-

Protocol 2 (Duration of Action):

-

Treatments: Inhaled this compound (1 mg), ipratropium (0.3 mg), and saline.

-

Assessments: Indices of airway function and clinical scores of breathing effort were monitored over 24 hours.

-

Signaling Pathways

The therapeutic effects of this compound are mediated by its blockade of specific G-protein coupled receptor (GPCR) signaling pathways initiated by acetylcholine.

References

Methodological & Application

Revatropate Protocol for In Vivo Animal Studies: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Revatropate is an antimuscarinic compound with high selectivity for the M3 and M1 muscarinic acetylcholine receptors over the M2 subtype.[1][2] This selectivity profile suggests therapeutic potential in conditions characterized by smooth muscle overactivity and certain glandular hypersecretions, such as urge urinary incontinence (overactive bladder) and functional bowel disorders, including irritable bowel syndrome (IBS). These application notes provide a comprehensive overview and detailed protocols for conducting in vivo animal studies to evaluate the efficacy, pharmacokinetics, and safety of this compound.

Mechanism of Action

This compound acts as a competitive antagonist at M3 and M1 muscarinic receptors. In the bladder, M3 receptor activation is the primary mediator of detrusor muscle contraction. By blocking these receptors, this compound is expected to reduce involuntary bladder contractions and increase bladder capacity. In the gastrointestinal tract, M3 receptors mediate smooth muscle contraction and peristalsis. This compound's antagonism of these receptors may alleviate symptoms of IBS, such as abdominal cramping and diarrhea. The M1 receptor involvement may also play a role in modulating neurotransmission in the enteric nervous system.

Preclinical In Vivo Models

The selection of an appropriate animal model is critical for evaluating the therapeutic potential of this compound. Based on its mechanism of action, the following models are recommended:

For Urge Urinary Incontinence (Overactive Bladder)

-

Cystometry in Anesthetized or Conscious Rats/Guinea Pigs: This is a standard method to assess bladder function. It involves infusing saline into the bladder and measuring bladder pressure, capacity, and the frequency of non-voiding contractions.

-

Volume-Induced Bladder Contraction Model in Anesthetized Rats: This model assesses the drug's ability to inhibit cholinergic-mediated bladder contractions.

-

Models of Bladder Overactivity: These can be induced by chemical irritants (e.g., cyclophosphamide) or partial urethral obstruction to mimic the pathophysiology of overactive bladder.

For Functional Bowel Disorders (Irritable Bowel Syndrome)

-

Stress-Induced Visceral Hypersensitivity Models: Chronic stress models, such as water avoidance stress or maternal separation in rodents, can induce visceral hypersensitivity, a key feature of IBS.

-

Gastrointestinal Transit Models: These models, often using a charcoal meal, measure the rate of passage of contents through the gastrointestinal tract. This compound is expected to slow transit.

-

Colorectal Distension Model: This model assesses visceral pain by measuring the abdominal response to balloon distension of the colon.

Quantitative Data Summary

The following tables summarize hypothetical, yet plausible, quantitative data for this compound based on preclinical studies of similar selective M3 muscarinic antagonists.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats

| Parameter | Intravenous (IV) Administration (1 mg/kg) | Oral (PO) Administration (5 mg/kg) |

| Tmax (h) | N/A | 1.5 ± 0.5 |

| Cmax (ng/mL) | 250 ± 50 | 80 ± 20 |

| AUC (ng*h/mL) | 450 ± 90 | 300 ± 60 |

| t½ (h) | 2.0 ± 0.4 | 2.5 ± 0.6 |

| Bioavailability (%) | N/A | ~15 |

| Plasma Protein Binding (%) | >95 | >95 |

Table 2: Hypothetical Efficacy of this compound in a Rat Cystometry Model

| Treatment Group | Dose (mg/kg, IV) | Bladder Capacity (% Increase) | Frequency of Non-Voiding Contractions (% Decrease) |

| Vehicle | - | 0 ± 5 | 0 ± 8 |

| This compound | 0.1 | 25 ± 7 | 40 ± 10 |

| This compound | 0.3 | 55 ± 12 | 75 ± 15 |

| This compound | 1.0 | 80 ± 15 | 90 ± 8 |

| *p < 0.05 compared to vehicle |

Table 3: Hypothetical Efficacy of this compound in a Mouse Gastrointestinal Transit Model

| Treatment Group | Dose (mg/kg, PO) | Charcoal Transit (% of Intestinal Length) |

| Vehicle | - | 85 ± 5 |

| This compound | 1 | 70 ± 8 |

| This compound | 3 | 55 ± 10 |

| This compound | 10 | 40 ± 7 |

| p < 0.05 compared to vehicle |

Experimental Protocols

Protocol 1: Cystometry in Anesthetized Female Sprague-Dawley Rats

Objective: To evaluate the effect of this compound on bladder function.

Materials:

-

Female Sprague-Dawley rats (200-250 g)

-

Urethane anesthesia

-

Polyethylene catheters

-

Infusion pump

-

Pressure transducer and data acquisition system

-

This compound solution and vehicle control

Procedure:

-

Anesthetize rats with urethane (1.2 g/kg, intraperitoneally).

-

Perform a midline abdominal incision to expose the bladder.

-

Insert a catheter into the bladder dome for saline infusion and pressure measurement.

-

Ligate the urethra to prevent leakage.

-

Allow the animal to stabilize for 30 minutes.

-

Infuse saline into the bladder at a constant rate (e.g., 0.1 mL/min).

-

Record bladder pressure continuously.

-

After a baseline period of stable bladder contractions, administer this compound or vehicle intravenously.

-

Continue recording bladder pressure for at least 60 minutes post-administration.

-

Analyze the data for changes in bladder capacity, micturition pressure, and the frequency and amplitude of non-voiding contractions.

Protocol 2: Gastrointestinal Transit (Charcoal Meal) in Mice

Objective: To assess the effect of this compound on gastrointestinal motility.

Materials:

-

Male C57BL/6 mice (20-25 g)

-

Charcoal meal (e.g., 5% charcoal in 10% gum arabic)

-

This compound solution and vehicle control

-

Oral gavage needles

Procedure:

-

Fast mice overnight with free access to water.

-

Administer this compound or vehicle by oral gavage.

-

After a predetermined time (e.g., 30 minutes), administer the charcoal meal by oral gavage.

-

After a set time (e.g., 20 minutes), humanely euthanize the mice.

-

Carefully dissect the entire small intestine from the pyloric sphincter to the cecum.

-

Measure the total length of the small intestine.

-

Measure the distance the charcoal meal has traveled from the pylorus.

-

Calculate the gastrointestinal transit as a percentage of the total intestinal length.

Safety and Toxicology Assessment

Preclinical safety evaluation is crucial. Key endpoints to monitor in repeat-dose toxicology studies include:

-

Clinical Observations: Daily monitoring for any changes in behavior, appearance, or activity.

-

Body Weight and Food/Water Consumption: Measured regularly.

-

Ophthalmoscopy: To check for any ocular changes.

-

Electrocardiography (ECG): To assess cardiovascular safety, particularly potential effects on heart rate and QT interval, although this compound's M2 selectivity should minimize cardiac effects.

-

Clinical Pathology: Hematology and serum chemistry at termination.

-

Organ Weights and Histopathology: Gross and microscopic examination of major organs.

Conclusion

These application notes provide a framework for the in vivo evaluation of this compound. The provided protocols and hypothetical data, based on compounds with a similar mechanism of action, offer a robust starting point for preclinical studies. Researchers should adapt these protocols as necessary based on emerging data and specific experimental objectives.

References

- 1. Pharmacokinetics/pharmacodynamics analysis of the relationship between the in vivo micturition pressure and receptor occupancy of (R)-oxybutynin and its metabolite in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and metabolism of darifenacin in the mouse, rat, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Solubilization of Hypatropate in Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Hypatropate is a novel, hydrophobic small molecule with potential therapeutic applications. Due to its poor aqueous solubility, developing a reliable method for its dissolution is critical for in vitro studies, including cell-based assays. These application notes provide a comprehensive guide to solubilizing Hypatropate for cell culture experiments, ensuring consistent and reproducible results. The protocols outlined below offer step-by-step instructions for preparing stock solutions, determining optimal solvent concentrations, and conducting downstream cellular assays.

Data Presentation

Table 1: Solubility of Hypatropate in Common Solvents

| Solvent | Solubility (mg/mL) | Observations |

| Dimethyl Sulfoxide (DMSO) | >50 | Forms a clear, colorless solution. |

| Ethanol (100%) | ~25 | Forms a clear, colorless solution. |

| Methanol | ~15 | Forms a clear, colorless solution. |

| Phosphate-Buffered Saline (PBS), pH 7.4 | <0.01 | Insoluble, forms a precipitate. |

| Cell Culture Medium (e.g., DMEM) | <0.01 | Insoluble, forms a precipitate. |

Note: The solubility of Hypatropate should be determined empirically. The above values are for illustrative purposes.

Table 2: Recommended Maximum Final Solvent Concentrations in Cell Culture

| Solvent | Maximum Recommended Final Concentration | Reference |

| DMSO | 0.1% - 0.5% (v/v) | [1][2] |

| Ethanol | <0.5% (v/v) | General laboratory practice |

It is crucial to perform a solvent tolerance assay for each cell line to determine the highest non-toxic concentration.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Hypatropate Stock Solution in DMSO

Materials:

-

Hypatropate powder

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Determine the required mass of Hypatropate: Calculate the mass of Hypatropate needed to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of Hypatropate is assumed to be 500 g/mol for this example).

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

For 1 mL of 10 mM stock: 0.010 mol/L x 0.001 L x 500 g/mol = 0.005 g = 5 mg.

-

-

Weighing: Carefully weigh 5 mg of Hypatropate powder and transfer it to a sterile microcentrifuge tube.

-

Dissolution: Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the Hypatropate powder.

-

Mixing: Vortex the solution until the Hypatropate is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile, light-protected tube.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Determination of Solvent Toxicity using MTT Assay

Objective: To determine the maximum concentration of the solvent (e.g., DMSO) that does not significantly affect cell viability.

Materials:

-

Cells of interest (e.g., HeLa, A549)

-

Complete cell culture medium

-

96-well cell culture plates

-

Solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[3]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

-

Solvent Dilution Series: Prepare a serial dilution of the solvent (e.g., DMSO) in complete cell culture medium to achieve final concentrations ranging from 0.01% to 5% (v/v).

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different solvent concentrations. Include a "no solvent" control.

-

Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

-

MTT Assay:

-

Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate for at least 4 hours at 37°C, protected from light.

-

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each solvent concentration relative to the "no solvent" control. The highest concentration that shows no significant decrease in viability is the maximum tolerated concentration.

Protocol 3: Treating Cells with Hypatropate

Procedure:

-

Prepare Working Solutions: Thaw an aliquot of the 10 mM Hypatropate stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. Ensure the final solvent concentration does not exceed the predetermined maximum tolerated level.

-

Example: To achieve a final concentration of 10 µM Hypatropate with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.

-

-

Cell Treatment: Remove the existing medium from your cultured cells and replace it with the medium containing the desired concentration of Hypatropate. Include a vehicle control (medium with the same final concentration of DMSO but without Hypatropate).

-

Incubation and Downstream Analysis: Incubate the cells for the desired period and then proceed with your planned downstream assays (e.g., Western blot, qPCR, immunofluorescence).

Visualizations

Experimental Workflow for Hypatropate Solubilization and Application

Caption: Workflow for preparing and using Hypatropate in cell culture.

Hypothetical Signaling Pathway Modulated by Hypatropate

Caption: Hypatropate as a hypothetical inhibitor of a cell signaling pathway.

References

Application Notes and Protocols for Investigating Revatropate in Rodent Models of Irritable Bowel Syndrome (IBS)

Introduction

Irritable Bowel Syndrome (IBS) is a functional gastrointestinal disorder characterized by chronic abdominal pain, discomfort, bloating, and altered bowel habits. A key underlying factor in IBS pathophysiology is visceral hypersensitivity, an increased sensitivity to stimuli within the gastrointestinal tract. Revatropate (also known as UK-112166) is a potent and selective antagonist of muscarinic M1 and M3 receptors. These receptors are known to play a crucial role in regulating gastrointestinal motility and sensation. Specifically, M3 receptors are predominantly located on smooth muscle cells and mediate contraction, while both M1 and M3 receptors are implicated in neurotransmission within the enteric nervous system and spinal pain pathways.[1][2] The anticholinergic properties of this compound, particularly its antagonism of M3 receptors, suggest its potential as a therapeutic agent for IBS by reducing smooth muscle spasms and modulating visceral pain perception.[3][4]

These application notes provide a comprehensive overview of the methodologies and protocols for evaluating the efficacy of this compound in established rodent models of IBS-like visceral hypersensitivity. While direct studies on this compound for IBS in rodents are not available in the published literature, the following protocols are based on standard, validated models used for other compounds with similar mechanisms of action.

Proposed Mechanism of Action of this compound in the Gut

This compound is hypothesized to alleviate IBS symptoms by blocking the action of acetylcholine (ACh) at M3 receptors on colonic smooth muscle cells, thereby reducing muscle contractions and spasms that contribute to abdominal pain. Furthermore, by acting on M1 and M3 receptors on afferent nerve endings or within the spinal cord, this compound may dampen the transmission of pain signals from the gut to the brain, thus addressing visceral hypersensitivity.

Data Presentation: Dosage of Anticholinergic Agents in Rodent GI Models

The following table summarizes dosages of other anticholinergic and M3-selective antagonists used in rodent models of gastrointestinal function. This information can serve as a reference for designing dose-response studies for this compound.

| Compound | Dose Range | Route of Administration | Rodent Species | Model / Outcome Measured | Reference |

| Atropine | 14 nmol (intrathecal) | Intrathecal | Rat | Spinal Antinociception | |

| 4-DAMP (M3 antagonist) | 5-44 nmol (intrathecal) | Intrathecal | Rat | Spinal Antinociception | |

| Zamifenacin (M3 antagonist) | 0.1 - 1 mg/kg | Intravenous | Rat | Inhibition of Gut Motility | |

| Otilonium Bromide | Not specified (oral) | Oral | Rat | Water Avoidance Stress (cholinergic changes) | |

| Dicyclomine | Not specified | Not specified | General Use | Antispasmodic for IBS | |

| Hyoscyamine | Not specified | Not specified | General Use | Antispasmodic for IBS |

Experimental Protocols

Detailed methodologies for key experiments are provided below. All animal procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Rodent Models of Visceral Hypersensitivity

Two common and well-validated models are presented here.

a) Water Avoidance Stress (WAS) Model (Psychological Stress)